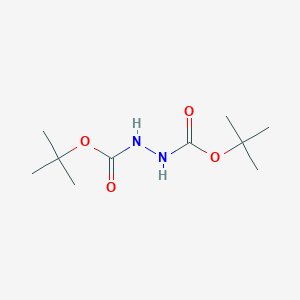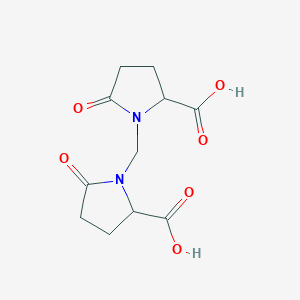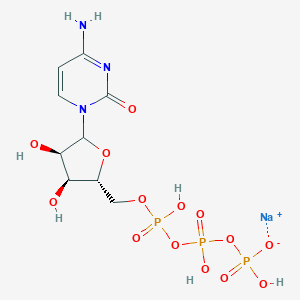
1-methyl-4H-pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4H-pyridine-3-carbonitrile, also known as 1M4PCN, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical properties, which make it useful in a variety of laboratory settings. In
Aplicaciones Científicas De Investigación
1-methyl-4H-pyridine-3-carbonitrile has been used in a variety of scientific research applications, including drug discovery, neurochemistry, and neuropharmacology. One of the main uses of 1-methyl-4H-pyridine-3-carbonitrile is as a ligand for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, and is a target for drug development in the treatment of Alzheimer's disease and other cognitive disorders.
Mecanismo De Acción
The mechanism of action of 1-methyl-4H-pyridine-3-carbonitrile involves its binding to the alpha7 nAChR. This binding results in the activation of the receptor, which leads to the release of neurotransmitters such as dopamine and acetylcholine. The activation of the alpha7 nAChR has been shown to improve cognitive function and memory in animal models, making it a promising target for drug development.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on cognitive function, 1-methyl-4H-pyridine-3-carbonitrile has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects in animal models, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been shown to have analgesic effects, making it a potential treatment for pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-4H-pyridine-3-carbonitrile in lab experiments is its specificity for the alpha7 nAChR. This specificity allows researchers to study the effects of activating this receptor without interfering with other physiological processes. However, one limitation of using 1-methyl-4H-pyridine-3-carbonitrile is its relatively low potency compared to other ligands for the alpha7 nAChR. This can make it more difficult to achieve the desired level of receptor activation in experiments.
Direcciones Futuras
There are several future directions for research on 1-methyl-4H-pyridine-3-carbonitrile. One area of interest is the development of more potent ligands for the alpha7 nAChR, which could have greater therapeutic potential for cognitive disorders. Another area of interest is the study of the anti-inflammatory and analgesic effects of 1-methyl-4H-pyridine-3-carbonitrile, which could lead to the development of new treatments for these conditions. Finally, further research is needed to fully understand the mechanism of action of 1-methyl-4H-pyridine-3-carbonitrile and its effects on physiological processes.
Métodos De Síntesis
The synthesis of 1-methyl-4H-pyridine-3-carbonitrile involves the reaction of 2,5-dimethylpyridine with acrylonitrile in the presence of a catalyst. This reaction results in the formation of 1-methyl-4H-pyridine-3-carbonitrile, which can be purified through recrystallization. The purity of 1-methyl-4H-pyridine-3-carbonitrile is crucial for its use in scientific research, as impurities can affect its properties and interfere with experimental results.
Propiedades
IUPAC Name |
1-methyl-4H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-9-4-2-3-7(5-8)6-9/h2,4,6H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMOHBQFVNVION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4H-pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














